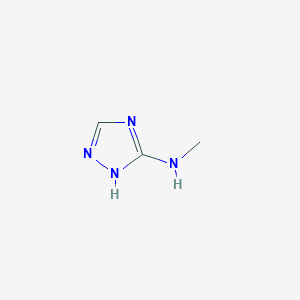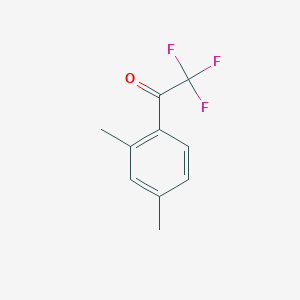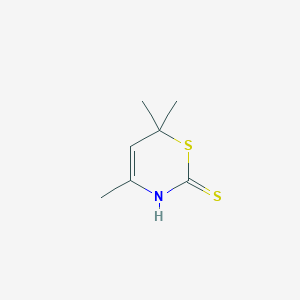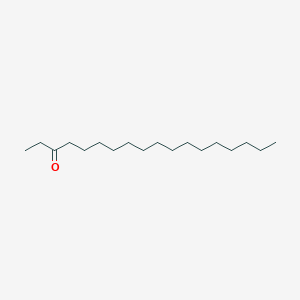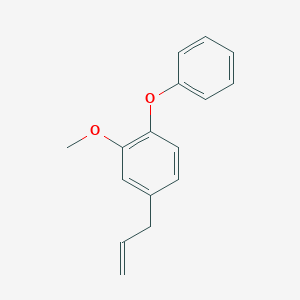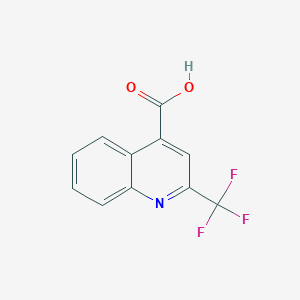
2-(三氟甲基)喹啉-4-羧酸
概述
描述
2-(Trifluoromethyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
科学研究应用
2-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science .
作用机制
Target of Action
It’s known that quinoline derivatives, such as mefloquine, are used as antimalarial agents and primarily target the plasmodium species .
Mode of Action
Quinoline derivatives are known to interact with their targets, causing changes that inhibit the growth or function of the target organism or cell .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the plasmodium species, affecting the parasite’s ability to detoxify heme, a by-product of hemoglobin digestion .
Pharmacokinetics
It’s known that mefloquine, a quinoline derivative, is heavily metabolized in the liver by the cyp3a4 enzyme .
Result of Action
The effects of quinoline derivatives, such as mefloquine, include the inhibition of the growth and function of the plasmodium species, leading to the prevention and treatment of malaria .
生化分析
Biochemical Properties
2-(Trifluoromethyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins . This inhibition can lead to alterations in gene expression and has implications in cancer therapy. The compound interacts with HDACs by binding to their active sites, thereby preventing the deacetylation process and modulating cellular functions.
Cellular Effects
The effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by inducing cell cycle arrest and promoting apoptosis in cancer cells . This compound has been shown to increase the proportion of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. Additionally, it affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits HDACs by binding to their zinc-dependent active sites, leading to enzyme inhibition . This interaction prevents the removal of acetyl groups from histone proteins, resulting in changes in chromatin structure and gene expression. The compound’s ability to modulate gene expression is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . Its degradation and stability over extended periods need to be thoroughly examined.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for its development as a therapeutic agent.
Metabolic Pathways
2-(Trifluoromethyl)quinoline-4-carboxylic acid is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues, where it exerts its biochemical effects. Understanding its transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
2-(Trifluoromethyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the nucleus, where it interacts with HDACs and modulates gene expression . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, enhancing its efficacy as an HDAC inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions. One common method includes the use of a Friedländer synthesis, where the anthranilic acid derivative reacts with a trifluoromethyl ketone in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinoline-4-carboxylic acid often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is scaled up and optimized for industrial efficiency .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid
- 4-hydroxy-2-quinolones
- 4-trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
2-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific trifluoromethyl substitution at the 2-position, which significantly enhances its chemical and biological properties compared to other quinoline derivatives. This unique structure allows for more targeted applications in medicinal chemistry and other scientific fields .
属性
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRSRGUVJGTOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429511 | |
| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-39-3 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18706-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
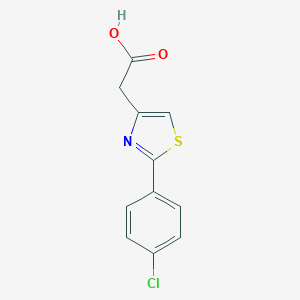
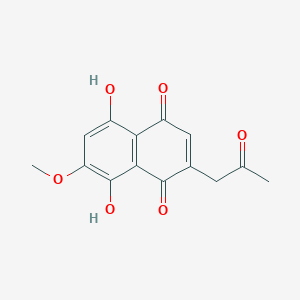
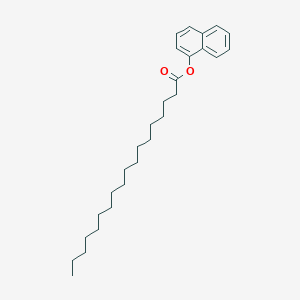
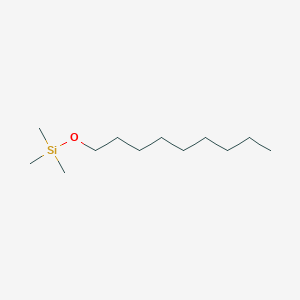

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
